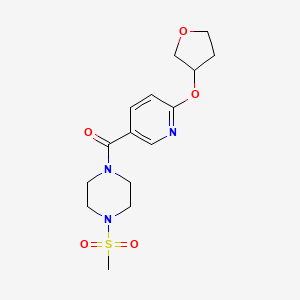
(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H21N3O5S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One area of application for derivatives similar to "(4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone" is in the synthesis and evaluation of antimicrobial activities. For instance, Mallesha and Mohana (2014) synthesized a series of difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated them for in vitro antibacterial and antifungal activities. Compounds within this series exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting that modifications to the core structure could lead to potent antimicrobial agents (Mallesha & Mohana, 2014).
Heterocyclic Derivative Syntheses
The compound also plays a role in the synthesis of heterocyclic derivatives, which are valuable in medicinal chemistry. Bacchi et al. (2005) conducted reactions under oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives in satisfactory yields. This demonstrates the utility of similar compounds in synthesizing a variety of heterocyclic structures with potential pharmaceutical applications (Bacchi et al., 2005).
Molecular Interaction Studies
Another research direction involves studying the molecular interactions of analogous compounds with biological targets. For example, Shim et al. (2002) investigated the interaction of a cannabinoid receptor antagonist, highlighting the importance of structural analysis in understanding drug-receptor interactions. Such studies could inform the design of new therapeutic agents by elucidating the molecular basis of their efficacy and selectivity (Shim et al., 2002).
Corrosion Inhibition
In addition to pharmacological applications, similar compounds have been evaluated for their potential as corrosion inhibitors. Singaravelu and Bhadusha (2022) synthesized a novel organic compound for the prevention of mild steel corrosion in acidic medium, demonstrating the versatility of such molecules in industrial applications (Singaravelu & Bhadusha, 2022).
Mecanismo De Acción
Target of Action
The primary target of the compound (4-(Methylsulfonyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in cell cycle regulation and growth, and its dysregulation is commonly observed in various human cancers .
Mode of Action
This compound interacts with its targets by inhibiting the phosphorylation of AKT in human cancer cells . This inhibition modulates the cellular PI3K/AKT/mTOR pathway, thereby affecting cell growth and proliferation .
Biochemical Pathways
The compound this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation, growth, and survival. By inhibiting this pathway, the compound can potentially halt the growth and proliferation of cancer cells .
Pharmacokinetics
It is described as an orally bioavailable compound , suggesting that it can be absorbed in the digestive tract, distributed throughout the body, metabolized, and eventually excreted.
Result of Action
As a result of its action, this compound can inhibit the growth and proliferation of cancer cells . This is achieved by modulating the PI3K/AKT/mTOR pathway and inhibiting the phosphorylation of AKT .
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-3-14(16-10-12)23-13-4-9-22-11-13/h2-3,10,13H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKYSWQOKGCTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)
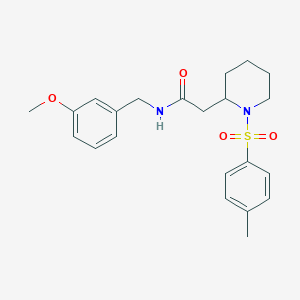
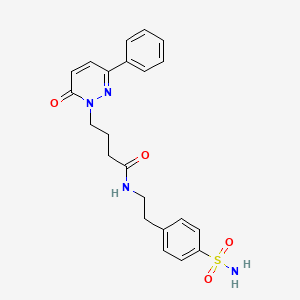
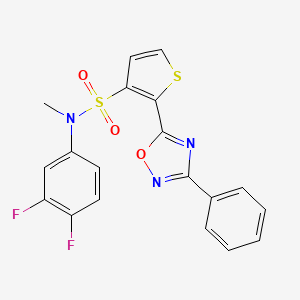
![3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685448.png)

![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2685450.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2685451.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2685455.png)
![N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2685457.png)
![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)
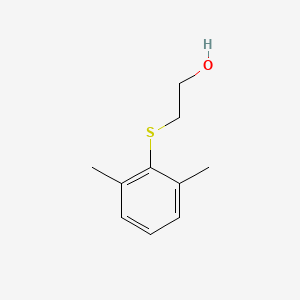
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2685462.png)
